N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15679175
InChI: InChI=1S/C22H19ClN2O3/c1-28-19-13-7-16(8-14-19)22(27)25-21(20(26)15-5-3-2-4-6-15)24-18-11-9-17(23)10-12-18/h2-14,21,24H,1H3,(H,25,27)
SMILES:
Molecular Formula: C22H19ClN2O3
Molecular Weight: 394.8 g/mol

N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide

CAS No.:

Cat. No.: VC15679175

Molecular Formula: C22H19ClN2O3

Molecular Weight: 394.8 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide -

Specification

Molecular Formula C22H19ClN2O3
Molecular Weight 394.8 g/mol
IUPAC Name N-[1-(4-chloroanilino)-2-oxo-2-phenylethyl]-4-methoxybenzamide
Standard InChI InChI=1S/C22H19ClN2O3/c1-28-19-13-7-16(8-14-19)22(27)25-21(20(26)15-5-3-2-4-6-15)24-18-11-9-17(23)10-12-18/h2-14,21,24H,1H3,(H,25,27)
Standard InChI Key ZVWWRZARDKRIEH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Introduction

N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide is a synthetic organic compound with a complex molecular structure. It features a 4-chlorophenyl group, an amino group, and a phenylethyl moiety, which contribute to its potential biological activity and chemical reactivity. The compound's molecular formula is C22H19ClN2O3, and its molecular weight is approximately 394.86 g/mol .

Synthesis

The synthesis of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the 4-chlorophenyl and phenylethyl groups. The specific synthesis route can vary based on the desired purity and yield, as well as the choice of reagents.

Biological Activities

While specific biological activity data for N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide are not readily available, compounds with similar structures often exhibit antimicrobial or anticancer properties. For example, compounds featuring thioether or thiourea functional groups have shown antimicrobial and anticancer activities, respectively .

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamideThiophene ring, carboxamide groupPotential therapeutic effects
N-(1-(4-chlorophenyl)thio)-2-oxo-2-phenylethyl)benzamideThioether instead of thiopheneAntimicrobial
1-Ethyl-3-(1-oxo-2-phenylethyl)amino)thioureaThiourea functional groupAnticancer
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamideMethoxybenzamide corePotential biological activities

Future Research Directions

Further research is needed to fully understand the biological activities and potential therapeutic applications of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide. This could involve in vitro and in vivo studies to assess its efficacy and safety, as well as molecular docking studies to predict its interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator